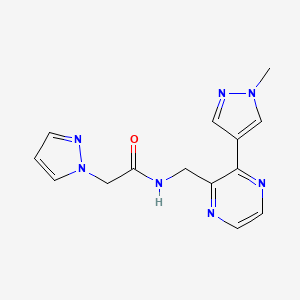![molecular formula C11H12N2O4S B2947391 4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 877825-77-9](/img/structure/B2947391.png)
4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid” is a complex organic compound. It belongs to the class of organic compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are key structural fragments of antiviral agents .
Synthesis Analysis
The synthesis of such compounds often involves the use of the Dimroth rearrangement, which is an isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring system. The Dimroth rearrangement, which is often used in the synthesis of such compounds, involves the formation of an adduct by an attack of the heterocyclic ring by a nucleophile, electrocyclic ring opening in the adduct followed by rotation around the single bond, and closure of the ring with the participation of other structural units .Chemical Reactions Analysis
The Dimroth rearrangement, which is often used in the synthesis of such compounds, is catalyzed by acids, bases (alkali), and is accelerated by heat or light . Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems: the degree of aza-substitution in rings (more nitrogen atoms in the ring facilitates a nucleophilic attack), pH of the reaction medium (affects the rate of the rearrangement), the presence of electron-withdrawing groups (facilitates the opening of the ring), and the thermodynamic stability of the starting compound and the product .Mécanisme D'action
The mechanism of action of MMTP is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in the target cells. MMTP has been shown to inhibit the activity of DNA polymerase, which is essential for DNA replication and cell division. MMTP has also been shown to inhibit the activity of certain kinases, which are involved in signal transduction pathways.
Biochemical and Physiological Effects:
MMTP has been shown to have a wide range of biochemical and physiological effects, depending on the target cells and the dose used. In vitro studies have shown that MMTP can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. In vivo studies have shown that MMTP can reduce tumor growth, improve immune function, and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
MMTP has several advantages for lab experiments, including its low toxicity, high solubility, and stability under various conditions. However, MMTP also has some limitations, such as its relatively low potency compared to other compounds and its limited availability in large quantities.
Orientations Futures
There are several future directions for MMTP research, including:
1. Investigating the structure-activity relationship of MMTP and its derivatives to improve its potency and selectivity.
2. Developing new synthetic methods for MMTP and its derivatives to improve the yield and purity.
3. Exploring the potential applications of MMTP in other fields, such as energy storage and conversion.
4. Investigating the pharmacokinetics and pharmacodynamics of MMTP in animal models to determine its safety and efficacy.
5. Developing new formulations of MMTP for improved delivery and targeting.
In conclusion, MMTP is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications. The synthesis of MMTP is a crucial aspect of its research application, and optimizing the reaction conditions can improve the yield and purity. The future directions of MMTP research are diverse and exciting, and they offer many opportunities for innovation and discovery.
Méthodes De Synthèse
The synthesis of MMTP involves the reaction of 2-methoxy-5-methyl-3-(methylthio) pyrimidine-4,6-diol with formaldehyde and methanol in the presence of a catalyst. The reaction proceeds via a multi-step process that involves the formation of an intermediate compound, which is then converted into the final product. The yield of MMTP can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
MMTP has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, MMTP has been shown to have antiviral, anticancer, and anti-inflammatory properties. MMTP has also been used as a herbicide in agriculture due to its ability to inhibit plant growth. In material science, MMTP has been used as a precursor for the synthesis of novel materials with unique properties.
Safety and Hazards
While the specific safety and hazards for this compound are not mentioned in the retrieved papers, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place when handling similar compounds .
Propriétés
IUPAC Name |
4-methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-5-7-9(17-3)12-6(4-16-2)13-10(7)18-8(5)11(14)15/h4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWPTOYLCJSCJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)OC)COC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2947310.png)
![ethyl (3Z)-3-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-4,4,4-trifluorobutanoate](/img/structure/B2947312.png)



![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2947318.png)

![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2947323.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2947325.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2947327.png)



